5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a bromophenyl group, a methylphenyl group, and an oxadiazole ring, all integrated into a pyrrolo[3,4-d][1,2,3]triazole core
Properties
IUPAC Name |
5-(4-bromophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O3/c1-11-2-4-12(5-3-11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)14-8-6-13(21)7-9-14/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGHSYPGYGTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Br)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the bromophenyl and methylphenyl groups. The final step involves the formation of the pyrrolo[3,4-d][1,2,3]triazole core under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the oxadiazole group enhances the compound's ability to induce apoptosis in cancer cells. For instance:
- Case Study : A derivative of this compound was evaluated for its anticancer properties against human colorectal carcinoma cells (RKO), demonstrating a higher efficacy than standard chemotherapeutic agents .
Antimicrobial Properties
The oxadiazole component is known for its broad-spectrum antimicrobial activity. Research has shown that compounds containing oxadiazole rings can effectively inhibit bacterial growth and possess antifungal properties.
- Case Study : A similar oxadiazole derivative was tested against multiple bacterial strains and exhibited potent antibacterial activity .
Material Science Applications
The unique structural characteristics of this compound make it suitable for applications in material science:
Organic Electronics
The electronic properties of heterocycles like pyrrolo[3,4-d][1,2,3]triazoles are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromophenyl groups can enhance charge transport properties.
- Research Finding : Studies indicate that materials derived from this class of compounds show improved performance metrics in OLED applications compared to traditional materials .
Agricultural Chemistry Applications
The potential use of this compound as a pesticide or herbicide is under investigation due to its biological activity against pests and pathogens.
Insecticidal Activity
Compounds with oxadiazole structures have been reported to exhibit insecticidal properties. The bromophenyl substitution may enhance the potency against specific insect pests.
- Case Study : A related oxadiazole derivative demonstrated significant insecticidal activity in laboratory settings against common agricultural pests .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and bromophenyl group but lacks the pyrrolo[3,4-d][1,2,3]triazole core.
5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but without the bromophenyl group.
Pyrrolo[3,4-d][1,2,3]triazole derivatives: Compounds with the same core structure but different substituents.
Uniqueness
What sets 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties.
Biological Activity
The compound 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a complex organic molecule with potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of bromine and methyl groups in the phenyl rings enhances the molecule's reactivity and interaction with biological targets.
Structural Formula
| Property | Description |
|---|---|
| Molecular Formula | C22H19BrN5O3 |
| IUPAC Name | 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione |
| SMILES | Cc1ccc(cc1)C(=O)N2C(=O)N(c3ccccc3Br)C(=N2)c2ncc(nc2=N)C(=O)N(c2ccccc2)C(=O)N(c2ccccc2)C(=O)N(c2ccccc2)C(=O)N(c2ccccc2) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Studies : A study involving similar oxadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453), showing that structural modifications can enhance biological activity .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. Research indicates that derivatives with similar frameworks can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown effectiveness against various bacterial strains. The presence of halogenated phenyl groups is often linked to enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
